

Methodology for Assessing DPP9-IN-1 Target Engagement: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl Peptidase 9 (DPP9) is a serine protease involved in various cellular processes, including immune regulation and cell signaling. Its inhibition is a promising therapeutic strategy for various diseases. **DPP9-IN-1** is a chemical probe used to investigate the function and therapeutic potential of DPP9. Accurate assessment of its engagement with the DPP9 target protein is crucial for validating its mechanism of action and for the development of selective DPP9 inhibitors.

These application notes provide detailed protocols for key experimental methodologies to assess the target engagement of **DPP9-IN-1**. The described methods include the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Co-Immunoprecipitation (Co-IP). Additionally, relevant signaling pathways of DPP9 are illustrated to provide a broader context for target engagement studies.

Key Experimental Methodologies

Several robust methods can be employed to confirm the direct interaction of **DPP9-IN-1** with its target protein, DPP9, in a cellular context.

Cellular Thermal Shift Assay (CETSA)

Methodological & Application





CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[1][2] The binding of **DPP9-IN-1** to DPP9 is expected to increase the thermal stability of the DPP9 protein.

This protocol describes the use of CETSA followed by quantitative mass spectrometry to determine the thermal shift of DPP9 upon treatment with **DPP9-IN-1**.[1][3]

Materials:

- Cell line expressing endogenous DPP9
- DPP9-IN-1
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
- Lysis buffer (e.g., RIPA buffer)
- PCR tubes or 96-well PCR plates
- Thermal cycler
- Ultracentrifuge
- · BCA protein assay kit
- SDS-PAGE and Western blot reagents (for validation)
- Antibody against DPP9
- Sample preparation reagents for mass spectrometry (e.g., trypsin, TMT labels)
- · High-resolution mass spectrometer

Procedure:

Cell Treatment:



- Culture cells to 70-80% confluency.
- Treat cells with the desired concentration of **DPP9-IN-1** or vehicle (DMSO) for 1 hour at 37°C.

Heat Challenge:

- Harvest and wash the cells with ice-cold PBS containing protease inhibitors.
- Resuspend the cell pellet in PBS and aliquot into PCR tubes.
- Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[4]
- Cell Lysis and Protein Extraction:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Pellet the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
 - Carefully collect the supernatant containing the soluble protein fraction.
- Sample Preparation for Mass Spectrometry:
 - Determine the protein concentration of the soluble fractions using a BCA assay.
 - Normalize the protein concentration for all samples.
 - Reduce, alkylate, and digest the proteins with trypsin.
 - Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
- LC-MS/MS Analysis:
 - Analyze the labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Data Analysis:

- Identify and quantify the peptides corresponding to DPP9.
- Generate a "melting curve" by plotting the relative amount of soluble DPP9 as a function
 of temperature for both DPP9-IN-1-treated and vehicle-treated samples.
- The shift in the melting temperature (Δ Tm) indicates target engagement.

Treatment	Melting Temperature (Tm) of DPP9 (°C)	Thermal Shift (ΔTm) (°C)	
Vehicle (DMSO)	48.5	-	
DPP9-IN-1 (10 μM)	54.0	+5.5	

Note: The above data is representative and will vary depending on the specific experimental conditions and cell line used.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the direct assessment of target engagement and inhibitor potency.[5][6] A fluorescently- or biotin-tagged activity-based probe for serine hydrolases can be used in competition with **DPP9-IN-1** to measure target occupancy.

This protocol outlines a competitive ABPP experiment to determine the IC50 value of **DPP9-IN- 1**.

Materials:

- Cell lysate or intact cells expressing DPP9
- DPP9-IN-1
- Serine hydrolase activity-based probe (e.g., FP-biotin)
- DMSO



- Lysis buffer
- Streptavidin beads
- SDS-PAGE and Western blot reagents
- Antibody against DPP9 or streptavidin-HRP

Procedure:

- Inhibitor Treatment:
 - Pre-incubate cell lysates or intact cells with varying concentrations of **DPP9-IN-1** or DMSO for 30 minutes at 37°C.
- Probe Labeling:
 - Add the activity-based probe (e.g., FP-biotin) to the samples and incubate for another 30 minutes at 37°C. The probe will label the active DPP9 enzymes that are not occupied by DPP9-IN-1.
- Sample Preparation:
 - If using intact cells, lyse the cells.
 - For biotinylated probes, enrich the probe-labeled proteins using streptavidin beads.
- Analysis:
 - Elute the bound proteins from the beads.
 - Analyze the samples by SDS-PAGE and Western blotting using an anti-DPP9 antibody or streptavidin-HRP to detect the amount of probe-labeled DPP9.
- Data Analysis:
 - Quantify the band intensities. The signal intensity will be inversely proportional to the concentration of **DPP9-IN-1**.



 Plot the percentage of DPP9 inhibition versus the concentration of **DPP9-IN-1** to determine the IC50 value.

Compound	DPP9 IC50 (nM)	DPP8 IC50 (nM)	Selectivity (DPP8/DPP9)	Reference
DPP9-IN-1 (Hypothetical)	50	500	10	-
Compound 6	409	137	0.33	[7]
Compound 7	950	393	0.41	[7]
Compound 8	1033	292	0.28	[7]
Vildagliptin	230	2200	9.57	[8]
Saxagliptin	98	508	5.18	[9]
DPP-9 Inhibitor 42	3.4	600	176	[10]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions. Inhibition of DPP9 can affect its interaction with downstream signaling partners like NLRP1 and CARD8.[11][12] Assessing changes in these interactions upon treatment with **DPP9-IN-1** can provide evidence of target engagement and its functional consequences.

Materials:

- Cells co-expressing tagged DPP9 and tagged NLRP1 or CARD8
- DPP9-IN-1
- DMSO
- Lysis buffer (non-denaturing, e.g., Triton X-100 based)
- Antibody against the tag of the "bait" protein (e.g., anti-FLAG)



- Protein A/G agarose beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blot reagents
- Antibodies against the tags of both "bait" and "prey" proteins

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with **DPP9-IN-1** or DMSO for the desired time.
 - Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
 - Clarify the lysate by centrifugation.
- Immunoprecipitation:
 - Incubate the cell lysate with an antibody against the tag of the bait protein (e.g., FLAG-DPP9) for 2-4 hours at 4°C.
 - Add Protein A/G agarose beads and incubate for another 1-2 hours or overnight at 4°C to capture the antibody-protein complexes.
- Washing and Elution:
 - Wash the beads several times with wash buffer to remove non-specific binding.
 - Elute the protein complexes from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5, or tag-peptide competition).
- Analysis:
 - Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both the bait (e.g., anti-FLAG) and prey (e.g., anti-HA for HA-NLRP1) proteins.

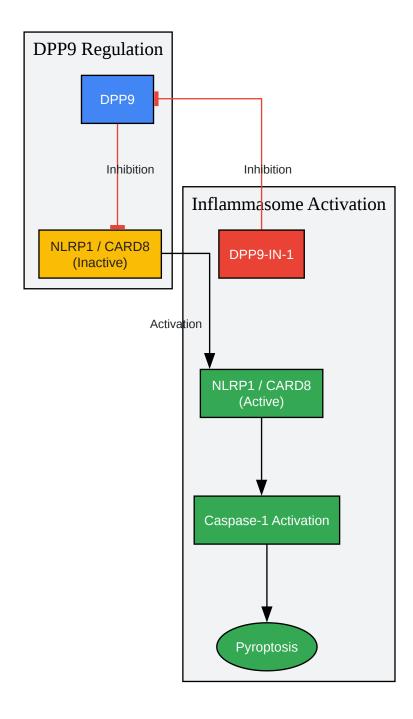


Signaling Pathways and Experimental Workflows

Understanding the signaling context of DPP9 is crucial for interpreting target engagement data.

DPP9-NLRP1/CARD8 Inflammasome Signaling Pathway

DPP9 acts as a negative regulator of the NLRP1 and CARD8 inflammasomes. Inhibition of DPP9 can lead to the activation of these inflammasomes, resulting in pyroptotic cell death.[11]





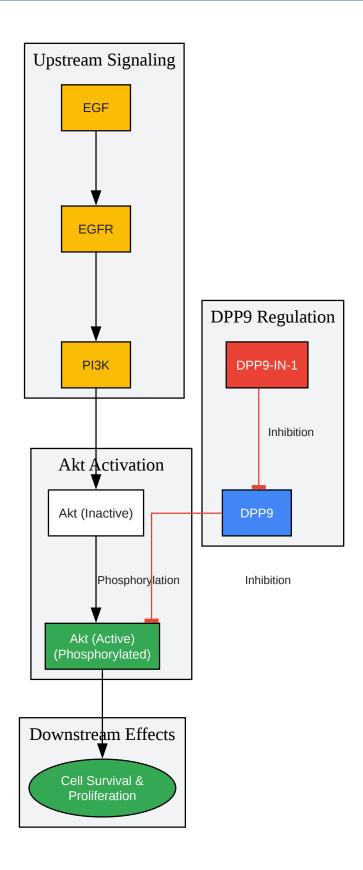
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Caption: DPP9-mediated regulation of the NLRP1/CARD8 inflammasome pathway.

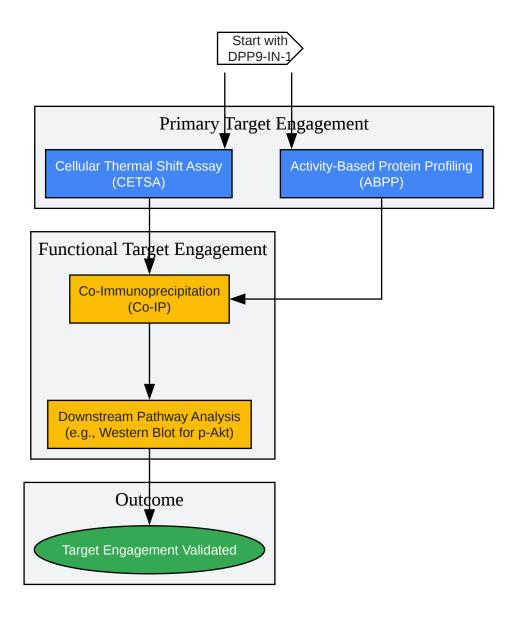
DPP9 and Akt Signaling Pathway

DPP9 has also been implicated in the regulation of the Akt signaling pathway, which is crucial for cell survival and proliferation.[8]









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